4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a single thiophene ring.
1,2,3-Thiadiazole-5-carboxylic acid: Lacks the thiophene ring but shares the thiadiazole core.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the thiadiazole ring.
Uniqueness
4-(5-Methylthiophen-2-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C8H6N2O2S2 |
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Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-2-3-5(13-4)6-7(8(11)12)14-10-9-6/h2-3H,1H3,(H,11,12) |
InChI Key |
PNKYFFDSOCEBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(SN=N2)C(=O)O |
Origin of Product |
United States |
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